molecular formula C3H8N4 B182995 2-hydrazino-4,5-dihydro-1H-imidazole CAS No. 51420-32-7

2-hydrazino-4,5-dihydro-1H-imidazole

Cat. No. B182995
CAS RN: 51420-32-7
M. Wt: 100.12 g/mol
InChI Key: WIPKZLIKOXLWCF-UHFFFAOYSA-N
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Description

“2-hydrazino-4,5-dihydro-1H-imidazole” is a chemical compound with the molecular formula C3H8N4 . It has an average mass of 100.122 Da and a monoisotopic mass of 100.074898 Da .


Molecular Structure Analysis

The molecular structure of “2-hydrazino-4,5-dihydro-1H-imidazole” consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and four hydrogen atoms .


Physical And Chemical Properties Analysis

“2-hydrazino-4,5-dihydro-1H-imidazole” has a density of 1.6±0.1 g/cm3, a boiling point of 202.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 43.9±3.0 kJ/mol and a flash point of 76.4±22.6 °C .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

The imidazole ring is a prominent feature in many pharmacologically active compounds. “2-hydrazino-4,5-dihydro-1H-imidazole” derivatives have been synthesized and evaluated for their antimicrobial activity against a variety of pathogens . These compounds have shown efficacy against bacteria such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi. The versatility of the imidazole ring allows for the development of new antimicrobial agents that can be tailored to overcome antibiotic resistance.

Antiviral Therapeutics

Research has indicated that compounds containing the imidazole moiety, particularly those with a five-membered heteroaryl amine structure, exhibit significant antiviral activity . These findings suggest that “2-hydrazino-4,5-dihydro-1H-imidazole” could be a precursor in the synthesis of lead molecules for antiviral drugs, potentially offering therapeutic alternatives to existing medications like Ribavirin.

Anti-Inflammatory and Analgesic Applications

Imidazole derivatives are known for their anti-inflammatory and analgesic properties. The structural flexibility of “2-hydrazino-4,5-dihydro-1H-imidazole” allows for the creation of novel compounds that can act on various inflammatory pathways, providing potential new treatments for conditions characterized by inflammation and pain .

Antitumor and Anticancer Research

The imidazole ring is a common feature in many antitumor agents. Derivatives of “2-hydrazino-4,5-dihydro-1H-imidazole” can be designed to target specific pathways involved in cancer cell proliferation and survival. This specificity offers the potential for developing targeted therapies with fewer side effects compared to traditional chemotherapy .

Material Science: Synthesis of Novel Compounds

The unique reactivity of “2-hydrazino-4,5-dihydro-1H-imidazole” makes it a valuable material in the synthesis of novel compounds for material science applications. Its potential for creating new polymers or coatings with specific properties could lead to advancements in various industries, from electronics to aerospace.

Enzyme Inhibition for Disease Treatment

Imidazole-containing compounds have been shown to inhibit certain enzymes that are crucial in disease progression. By modifying the structure of “2-hydrazino-4,5-dihydro-1H-imidazole”, researchers can develop enzyme inhibitors that may serve as effective treatments for diseases such as rheumatoid arthritis and other autoimmune disorders .

properties

IUPAC Name

4,5-dihydro-1H-imidazol-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4/c4-7-3-5-1-2-6-3/h1-2,4H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPKZLIKOXLWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287682
Record name 2-hydrazino-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51420-32-7
Record name NSC52160
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydrazino-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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